![molecular formula C18H20N6O2 B6436866 2-cyclopropyl-1-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2548988-14-1](/img/structure/B6436866.png)
2-cyclopropyl-1-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a benzodiazole, a triazine, and an azetidine . These groups are common in many pharmaceuticals and agrochemicals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzodiazole and triazine rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzodiazole, triazine, and azetidine rings. For instance, triazines can undergo reactions with amines and thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple heterocyclic rings could increase its stability and potentially its solubility in certain solvents .Scientific Research Applications
Synthesis of Glycosides
The compound is used in the synthesis of 1,2-cis-glycosides. The 4,6-Dimethoxy-1,3,5-triazin-2-yl glycosides, which are glycosyl donors prepared in one step from free saccharides without protection of the hydroxy groups, were stereoselectively and equivalently converted to the corresponding 1,2-cis-glycosides by using a catalytic amount of metal catalyst .
Preparation of Triazines
The compound is used in the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
Activation of Carboxylic Acids
The compound is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis .
Synthesis of New Family of 1,3,5-Triazine Derivatives
The compound is used in the synthesis and application of a new family of 1,3,5-triazine derivatives .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropyl-1-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-25-17-20-16(21-18(22-17)26-2)23-9-12(10-23)24-14-6-4-3-5-13(14)19-15(24)11-7-8-11/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHBWDKYUHVGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole |
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